molecular formula C17H19ClFN3O B2460880 2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine CAS No. 2380070-37-9

2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine

Cat. No. B2460880
CAS RN: 2380070-37-9
M. Wt: 335.81
InChI Key: HRPMYDWJYUVJSP-UHFFFAOYSA-N
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Description

2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound has also been shown to modulate the immune system and enhance the body's natural defenses against infections and diseases.
Biochemical and Physiological Effects:
2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of cytokines and chemokines involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Additionally, it has been shown to modulate the activity of immune cells, including T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine for laboratory experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes. However, one of the limitations of this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in laboratory experiments.

Future Directions

There are several future directions for research on 2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine. One area of interest is the development of new therapeutic applications for this compound, including its potential use in the treatment of autoimmune diseases and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different biological processes. Finally, research is needed to identify potential side effects and toxicity of this compound and to develop better methods for its synthesis and purification.

Synthesis Methods

The synthesis of 2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine has been reported using different methods. One of the most commonly used methods involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine to form 1-[(2-chloro-6-fluorophenyl)methyl]piperidine. The resulting compound is then reacted with 2-methoxypyrimidine-5-boronic acid to form 2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine.

Scientific Research Applications

2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has been studied extensively in the treatment of cancer, viral infections, and autoimmune diseases.

properties

IUPAC Name

2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c18-15-3-1-4-16(19)14(15)11-22-9-5-13(6-10-22)12-23-17-20-7-2-8-21-17/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPMYDWJYUVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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